17-(2,3-Dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipomoea calonyction. It is a type of ecdysteroid, which are steroid hormones involved in the molting and development of arthropods. Muristerone A has been shown to participate in insect development through the mediation of nuclear hormone receptors, such as Ultraspiracle and the ecdysone receptor .
Preparation Methods
Muristerone A can be prepared through synthetic routes and industrial production methods. It is soluble in pyridine, methanol, and ethanol. To prepare a stock solution, muristerone A can be dissolved in 100% ethanol to create an approximately 1 mM solution . The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Muristerone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyridine, methanol, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Muristerone A has a wide range of scientific research applications. It is used as an agonist of the ecdysteroid receptor, which regulates arthropod development. In mammalian cells, muristerone A is used in ecdysone-inducible gene expression systems . It has also been utilized to induce gene expression in a chimeric ecdysone receptor system in monocotyledonous plant cells . Additionally, muristerone A has been used to induce nerve growth factor release in genetically engineered dermal fibroblasts for peripheral nerve tissue engineering .
Mechanism of Action
Muristerone A exerts its effects by binding to the ecdysteroid receptor, a nuclear receptor that heterodimerizes with a retinoid X receptor ortholog. This binding regulates the transcription of target genes involved in arthropod development . The molecular targets and pathways involved include the ecdysone receptor and Ultraspiracle .
Comparison with Similar Compounds
Muristerone A is similar to other ecdysteroids, such as ecdysone, 20-hydroxyecdysone, and ponasterone A. These compounds share similar structures and functions, as they all act as agonists of the ecdysteroid receptor . muristerone A is unique in its specific binding affinity and the particular pathways it influences .
Properties
IUPAC Name |
17-(2,3-dihydroxy-6-methylheptan-2-yl)-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUYAVTHIEHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.